molecular formula C8H11BrN2O B13323132 (3R)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL

(3R)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL

Cat. No.: B13323132
M. Wt: 231.09 g/mol
InChI Key: ZMMGNQVIBIXOIZ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL: is a chemical compound that features a brominated pyridine ring attached to an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL typically involves the following steps:

    Bromination of Pyridine: The starting material, 2-pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromo-2-pyridine.

    Amination: The brominated pyridine is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under conditions that favor the formation of the amino group at the desired position.

    Alcohol Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or halogen groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) under anhydrous conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of (3R)-3-Amino-3-(2-pyridyl)propan-1-OL.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and amino group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(2-pyridyl)propan-1-OL: Lacks the bromine atom, which may result in different reactivity and biological activity.

    (3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL: Contains a chlorine atom instead of bromine, which may affect its chemical and physical properties.

    (3R)-3-Amino-3-(5-fluoro(2-pyridyl))propan-1-OL: Contains a fluorine atom, which can influence its reactivity and interactions with biological targets.

Uniqueness

The presence of the bromine atom in (3R)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL imparts unique properties such as increased reactivity towards nucleophilic substitution and potential for specific interactions in biological systems. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

(3R)-3-amino-3-(5-bromopyridin-2-yl)propan-1-ol

InChI

InChI=1S/C8H11BrN2O/c9-6-1-2-8(11-5-6)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m1/s1

InChI Key

ZMMGNQVIBIXOIZ-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=NC=C1Br)[C@@H](CCO)N

Canonical SMILES

C1=CC(=NC=C1Br)C(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.